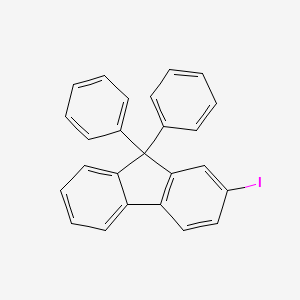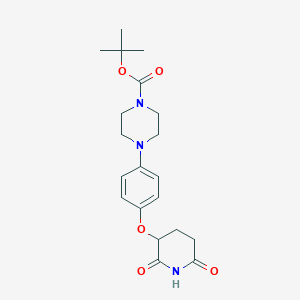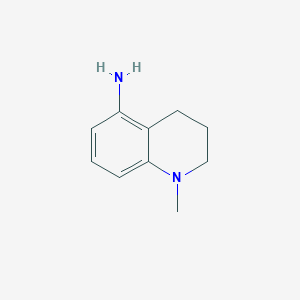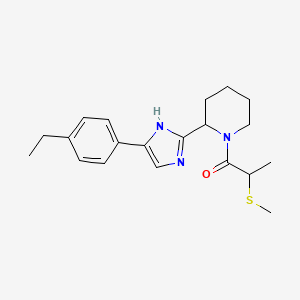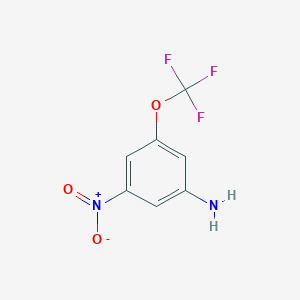
trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.8 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves several steps. One method includes the reaction of trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-acetic acid ester with sodium borohydride and aluminum trichloride to form trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol . This intermediate is then reacted with methanesulfonic acid chloride in the presence of an acid-binding agent to yield trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethyl methanesulfonate . The final step involves heating this compound in a mixture of aqueous hydrochloric acid and methanol to obtain trans N-{4-{2-[4-(2,3-dichlorophenyl)-piperazine-l-il]-ethyl}-cyclohexylamine dihydrochloride .
Chemical Reactions Analysis
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride, aluminum trichloride, and methanesulfonic acid chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium borohydride and aluminum trichloride produces trans 2-{l-[4-(N-tert-butoxycarbonyl)-amino]-cyclohexyl}-ethanol .
Scientific Research Applications
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . These compounds are present in more than twenty classes of pharmaceuticals and are known for their biological activity . Additionally, they are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, piperidine derivatives generally exert their effects by interacting with various receptors and enzymes in the body . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Each of these compounds has unique structural features and pharmacological properties. For example, substituted piperidines have different substituents attached to the piperidine ring, which can influence their biological activity . Spiropiperidines and condensed piperidines have more complex ring structures, which can affect their stability and reactivity . Piperidinones, on the other hand, contain a carbonyl group, which can impact their chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-(piperidin-1-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;;/h11-12H,1-10,13H2;2*1H |
InChI Key |
JPILUGYRUXYDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


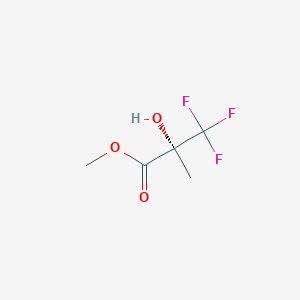

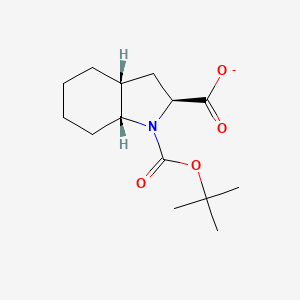

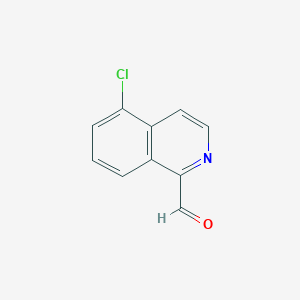
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)

